trans-4-(2-Methoxyethoxy)cyclohexanamine
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Overview
Description
trans-4-(2-Methoxyethoxy)cyclohexanamine: is an organic compound with the molecular formula C9H19NO2 . It is a cyclohexane derivative where the amine group is substituted at the 4-position with a 2-methoxyethoxy group. This compound is known for its applications in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-Methylcyclohexanone Oxime: One common method involves the reduction of 4-methylcyclohexanone oxime using sodium in alcohols, typically ethanol.
Hydrogenation: Another method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts.
Industrial Production Methods: The industrial production of trans-4-(2-Methoxyethoxy)cyclohexanamine typically involves the hydrogenation of aniline or the reduction of cyclohexanone derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(2-Methoxyethoxy)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium in ethanol.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation Products: Corresponding cyclohexanone derivatives.
Reduction Products: More reduced forms of the compound, such as cyclohexylamines.
Substitution Products: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(2-Methoxyethoxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can modulate biological pathways by binding to these targets, leading to various biochemical effects.
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine derivative of cyclohexane.
4-Methylcyclohexanamine: Another cyclohexane derivative with a methyl group at the 4-position.
Uniqueness:
- The presence of the 2-methoxyethoxy group at the 4-position of the cyclohexane ring makes trans-4-(2-Methoxyethoxy)cyclohexanamine unique. This substitution can significantly influence its chemical reactivity and biological activity compared to other cyclohexane derivatives.
Properties
IUPAC Name |
4-(2-methoxyethoxy)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-9H,2-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUKJAYFLVIFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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